Regioisomeric LogP Difference: 5,6-Dimethyl vs. 2,6-Dimethyl Substitution Alters Lipophilicity
The 5,6-dimethyl substitution pattern yields a predicted logP of 0.61 , which is 2.6-fold higher (0.37 log units) than the 2,6-dimethyl regioisomer (logP 0.24) [1]. This difference translates to an ~2.3× increase in octanol-water partition coefficient, directly impacting membrane permeability predictions and compound partitioning in cell-based assays. The 5,6-disubstitution creates a more hydrophobic environment adjacent to the 4-amino group compared to the 2,6-pattern, where methyl groups are meta- and para- to the amino group respectively .
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.61 |
| Comparator Or Baseline | 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3): logP = 0.24 |
| Quantified Difference | ΔlogP = +0.37 (2.6-fold higher partition coefficient) |
| Conditions | Predicted logP values from Chemsrc (target) and SIELC (comparator); both derived from algorithmic estimation methods |
Why This Matters
Procurement decisions for fragment-based screening libraries must account for logP differences of this magnitude, as even a 0.3 log unit shift can alter cell permeability and non-specific binding profiles in cellular assays.
- [1] SIELC Technologies. Kyanmethin (4-Amino-2,6-dimethylpyrimidine). CAS 461-98-3. LogP = 0.236. https://sielc.com/kyanmethin (accessed 2026-04-25). View Source
